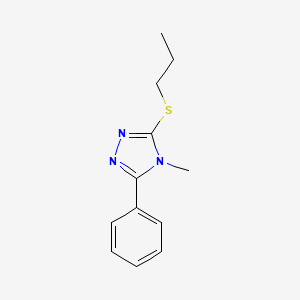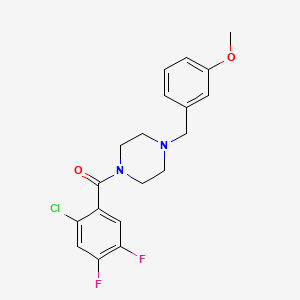
4-methyl-3-phenyl-5-(propylthio)-4H-1,2,4-triazole
Übersicht
Beschreibung
4-methyl-3-phenyl-5-(propylthio)-4H-1,2,4-triazole, commonly known as MPT is a heterocyclic compound that has gained significant attention in the scientific community due to its unique structure and properties. MPT is a derivative of triazole, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of a thioether group in MPT makes it a potent inhibitor of certain enzymes and has led to its application in various scientific research areas.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
4-Methyl-3-phenyl-5-(propylthio)-4H-1,2,4-triazole is a derivative of 1,2,4-triazole, a significant heterocyclic compound. Research on these derivatives has led to various applications, primarily in the field of medicinal chemistry. For instance, Ali et al. (2022) synthesized a range of 1,2,4-triazoles evaluating their urease and anti-proliferative activities. This study highlights the potential of these compounds in developing novel therapeutic agents (Ali et al., 2022). Additionally, Küçükgüzel et al. (2004) synthesized 1,2,4-triazole derivatives assessing their anticonvulsant activity, providing insights into the development of new anticonvulsant drugs (Küçükgüzel et al., 2004).
Antimicrobial and Antifungal Applications
1,2,4-Triazole derivatives have also been explored for antimicrobial and antifungal applications. Arfan et al. (2018) conducted studies on S-alkylated 1,2,4-triazole derivatives, showcasing their potential as cholinesterase inhibitors, which could be significant in developing treatments for diseases like Alzheimer's (Arfan et al., 2018). Furthermore, studies by Popiołek et al. (2011) revealed antimicrobial activities in certain 1,2,4-triazole derivatives, indicating their usefulness in combating microbial infections (Popiołek et al., 2011).
Corrosion Inhibition
Beyond biomedical applications, 1,2,4-triazole derivatives have been studied for their role in corrosion inhibition. Bentiss et al. (2007) explored the use of triazole derivatives in protecting mild steel in hydrochloric acid, demonstrating their potential in industrial applications, particularly in corrosion protection (Bentiss et al., 2007).
Pharmacological Properties
The pharmacological properties of 1,2,4-triazole derivatives are enhanced by various substitutions, as evidenced in the study by Desabattina (2014), which showed that halogen substituted compounds exhibited significant antimicrobial properties (Desabattina, 2014).
Eigenschaften
IUPAC Name |
4-methyl-3-phenyl-5-propylsulfanyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-3-9-16-12-14-13-11(15(12)2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFQPELWTJSDFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2-furyl)ethanone hydrochloride](/img/structure/B4933349.png)

![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B4933362.png)
![N-(4-ethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4933366.png)
![1-(4-biphenylyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B4933369.png)
![3-(2-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4933370.png)


![2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4933401.png)
![3-methyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4933402.png)

![2-[2-(4-{2-hydroxy-3-[(3,3,5-trimethylcyclohexyl)oxy]propyl}-1-piperazinyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4933425.png)
![N,N-dimethyl-4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B4933426.png)
![4-[6-(2-bromophenoxy)hexyl]morpholine](/img/structure/B4933432.png)